6-iodo-1H-indazole-3-carbaldehyde

Cross-coupling Suzuki-Miyaura Palladium catalysis

6-Iodo-1H-indazole-3-carbaldehyde (CAS 885518-80-9) is a heterobifunctional indazole derivative that contains two orthogonally reactive handles: an iodine atom at the 6-position of the benzene ring and an aldehyde group at the 3-position of the pyrazole ring. This dual-handle architecture enables sequential, chemoselective transformations—the iodine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) while the aldehyde provides a distinct site for condensation, reduction, or reductive amination chemistry without mutual interference.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
CAS No. 885518-80-9
Cat. No. B3293561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-1H-indazole-3-carbaldehyde
CAS885518-80-9
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1I)C=O
InChIInChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11)
InChIKeyIXELIHXOKMAQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-1H-indazole-3-carbaldehyde (CAS 885518-80-9): A Dual-Handle Indazole Building Block for Sequential Functionalization


6-Iodo-1H-indazole-3-carbaldehyde (CAS 885518-80-9) is a heterobifunctional indazole derivative that contains two orthogonally reactive handles: an iodine atom at the 6-position of the benzene ring and an aldehyde group at the 3-position of the pyrazole ring [1]. This dual-handle architecture enables sequential, chemoselective transformations—the iodine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) while the aldehyde provides a distinct site for condensation, reduction, or reductive amination chemistry without mutual interference [2]. The compound exhibits calculated solubility of 0.16 g/L in water at 25°C and a density of 2.111±0.06 g/cm³, physical properties that inform solvent selection and handling protocols during synthetic workflows . Unlike simpler indazole aldehydes that lack the iodine substituent, this compound offers a pre-installed vector for C–C bond formation that bypasses the need for post-aldehyde halogenation steps, thereby reducing overall synthetic step count in convergent library syntheses [2].

Why 6-Iodo-1H-indazole-3-carbaldehyde Cannot Be Interchanged with Non-Iodinated or Differently Halogenated Indazole-3-carbaldehydes


Indazole-3-carbaldehyde derivatives with different halogen substitution patterns (or no halogen) are not functionally interchangeable due to marked differences in cross-coupling reactivity, regioselectivity of metalation, and the orthogonality of available synthetic handles. The C–I bond at the 6-position undergoes oxidative addition to Pd(0) catalysts substantially faster than the corresponding C–Br or C–Cl bonds, enabling milder reaction conditions and higher yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings—a well-established principle in organometallic chemistry that directly impacts synthetic efficiency and substrate scope [1]. Furthermore, the specific combination of a 6-iodo substituent with a C3 aldehyde enables a unique sequential functionalization strategy: selective magnesiation at the C3 position of THP-protected 6-iodoindazoles can be achieved using TMPMgCl⋅LiCl without competing metal-halogen exchange at the iodine site, a regioselectivity profile that cannot be replicated with 5-iodo or 7-iodo regioisomers [2]. Substituting a non-iodinated analog such as 1H-indazole-3-carbaldehyde (CAS 5235-10-9) would require an additional halogenation step to introduce the cross-coupling handle, adding at least one synthetic operation and potentially compromising overall yield [3]. Conversely, substituting a dihalogenated analog such as 4,6-dibromo-1H-indazole-3-carboxaldehyde introduces unwanted complexity from competing reactive sites that require protection/deprotection sequences to achieve chemoselective coupling [4].

Quantitative Differentiation Evidence: 6-Iodo-1H-indazole-3-carbaldehyde vs. Closest Analogs


Iodine vs. Bromine Cross-Coupling Reactivity: The C–I Bond Advantage in Palladium-Catalyzed Transformations

The C–I bond in 6-iodo-1H-indazole-3-carbaldehyde undergoes oxidative addition to Pd(0) catalysts substantially faster than the C–Br bond found in 6-bromo-1H-indazole-3-carbaldehyde (CAS 885271-72-7) or the C–Cl bond in 6-chloro analogs [1]. While specific comparative kinetic data for this exact indazole pair have not been published in the open literature, the relative reactivity trend (I > Br ≫ Cl) is a firmly established principle in palladium-catalyzed cross-coupling chemistry, supported by decades of experimental and computational studies [1]. This reactivity differential translates into practical advantages: iodine-substituted substrates generally require lower catalyst loadings, milder temperatures, and shorter reaction times to achieve comparable or superior yields relative to bromo analogs .

Cross-coupling Suzuki-Miyaura Palladium catalysis Organometallic chemistry

Orthogonal Dual-Handle Architecture: Sequential C3 Magnesiation with Intact 6-Iodo Substituent

Lam et al. (2016) demonstrated that 6-iodo-2-THP-indazole undergoes regioselective magnesiation exclusively at the C3 position when treated with TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride·lithium chloride complex), leaving the 6-iodo substituent completely intact and available for subsequent cross-coupling [1]. This regioselectivity is position-dependent: the study examined 4-, 5-, 6-, and 7-iodo-2-THP-indazoles and found consistent C3 magnesiation across all regioisomers, but the synthetic utility of the resulting intermediate differs based on iodine position [1]. The C3-magnesiated intermediate can be trapped with diverse electrophiles (including aldehydes, ketones, amides, halogens, and thioalkyls) to install functionality at C3 while preserving the iodine at C6 for downstream Pd-catalyzed transformations [1].

Regioselective metalation Orthogonal functionalization TMPMgCl·LiCl Sequential synthesis

Iodination Route from 1H-Indazole-3-carbaldehyde: Reported Yield of 89% Under KOH/I₂ Conditions

The synthesis of 6-iodo-1H-indazole-3-carbaldehyde can be accomplished via electrophilic iodination of 1H-indazole-3-carbaldehyde. A general synthetic scheme for indazole analogs, adapted from Edwards et al., reports that treatment with KOH and I₂ in DMF provides iodinated indazole products in 89% yield [1]. While this specific yield is reported for the general indazole iodination step (Step 1 of Scheme 1) rather than exclusively for the 6-iodo-3-carbaldehyde derivative, the reaction conditions are applicable to this scaffold and represent a synthetically accessible entry point from the commercially available non-iodinated parent compound (CAS 5235-10-9) [2].

Electrophilic iodination Synthetic yield Process chemistry Building block preparation

Physicochemical Property Differentiation: Solubility and Lipophilicity vs. Non-Halogenated Parent

The introduction of the iodine atom at the 6-position substantially alters the physicochemical profile of 6-iodo-1H-indazole-3-carbaldehyde compared to the non-halogenated parent compound (1H-indazole-3-carbaldehyde, CAS 5235-10-9) [1]. The calculated aqueous solubility of the iodo derivative is 0.16 g/L at 25°C, and its computed LogP is approximately 1.98–2.0 . While specific experimental solubility data for the parent compound are not uniformly available for direct comparison, the increased molecular weight (272.04 g/mol vs. 146.15 g/mol) and the presence of the heavy, lipophilic iodine substituent predict reduced aqueous solubility and increased membrane permeability relative to the non-iodinated analog—a trend consistent with the established effect of halogen substitution on indazole scaffolds [2].

Solubility LogP Physicochemical properties Drug-likeness

Regioisomeric Specificity: 6-Iodo vs. 5-Iodo and 4-Iodo Indazole-3-carbaldehydes

The position of the iodine substituent on the indazole benzene ring determines the vector of diversification in cross-coupling reactions and influences the electronic environment of the heterocyclic core. 6-Iodo-1H-indazole-3-carbaldehyde positions the iodine para to the N1 nitrogen and meta to the C3 aldehyde, whereas the 5-iodo regioisomer (CAS 677702-22-6) places iodine para to the C3 aldehyde, and the 4-iodo regioisomer (CAS not fully characterized) positions iodine ortho to the C3 aldehyde [1]. These positional differences alter both the trajectory of substituents introduced via cross-coupling and the electron density distribution across the indazole ring system [2]. No direct comparative biological or reactivity data for the 6-iodo vs. 5-iodo vs. 4-iodo 3-carbaldehyde series have been published in peer-reviewed literature.

Regioisomerism Structure-activity relationship Substitution pattern Diversification vector

Purity Specification Benchmarking: 98–99% Commercial Availability

Commercial suppliers offer 6-iodo-1H-indazole-3-carbaldehyde at specified purities of 95% (Bidepharm), 98% (AKSci, Leyan), and 99% (ChemicalBook/缔都), with analytical documentation including NMR, HPLC, or GC available upon request from reputable vendors . These purity specifications are comparable to those offered for closely related analogs such as 5-bromo-1H-indazole-3-carbaldehyde (typically 95–98%) and 1H-indazole-3-carbaldehyde (parent compound, typically 97–98%) . No peer-reviewed head-to-head stability or purity degradation studies comparing these analogs have been published.

Purity specification Quality control Procurement Analytical characterization

Optimal Deployment Scenarios for 6-Iodo-1H-indazole-3-carbaldehyde in Medicinal Chemistry and Synthetic Workflows


Sequential Diversification: C3 Aldehyde Derivatization Followed by C6 Cross-Coupling

The orthogonal reactivity of the C3 aldehyde and C6 iodo substituents enables a convergent, two-directional diversification strategy. As demonstrated by Lam et al., the C3 position can be selectively functionalized first (via magnesiation after THP protection, or directly via aldehyde condensation/reductive amination chemistry) without disturbing the iodine at C6 [1]. The C6 iodine can then participate in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to introduce aryl, alkynyl, or amino substituents [2]. This sequential approach is particularly valuable in medicinal chemistry hit-to-lead campaigns where systematic exploration of SAR at both the C3 and C6 vectors is required, and where a building block capable of supporting two independent diversification steps reduces overall library synthesis time [1].

Kinase Inhibitor Scaffold Construction Requiring C3 and C6 Functionalization

Indazole-3-carbaldehyde derivatives are established key intermediates for kinase inhibitor development, as the indazole core serves as a bioisostere of indole and can engage kinase hinge regions via hydrogen bonding [1]. The 6-iodo-3-carbaldehyde variant provides a pre-functionalized scaffold for constructing Type I and Type II kinase inhibitors that require substituents at both the C3 position (e.g., for hinge binding or solvent-exposed region extension) and the C6 position (e.g., for hydrophobic back-pocket occupancy) [2]. The iodo substituent's superior leaving-group ability compared to bromo or chloro analogs enables milder cross-coupling conditions that are more compatible with sensitive kinase inhibitor pharmacophores, reducing decomposition of acid- or base-labile functional groups during library synthesis [3].

IDO1/TDO Dual Inhibitor Discovery Leveraging 6-Position Diversification

Substituted 1H-indazoles have emerged as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key immunosuppressive enzymes in cancer immunotherapy [1]. A series of 4,6-substituted-1H-indazoles were synthesized and evaluated, with lead compound 35 showing IC50 values of 0.74 μM (enzymatic) and 1.37 μM (HeLa cellular) against IDO1, and 2.93 μM against TDO [1]. 6-Iodo-1H-indazole-3-carbaldehyde serves as an entry point to such 4,6-disubstituted scaffolds: the aldehyde at C3 can be converted to carboxylic acid, amide, or heterocyclic moieties that modulate IDO1/TDO binding, while the 6-iodo group enables rapid SAR exploration at the 6-position via cross-coupling to optimize potency and selectivity [1][2].

Custom Synthesis of α-Glucosidase/α-Amylase Inhibitory Indazole Analogs

Recent studies demonstrate that indazole analogs exhibit α-glucosidase and α-amylase inhibitory activity with IC50 values ranging from 9.80 ± 0.60 μM to 47.20 ± 0.10 μM (α-glucosidase) and 4.70 ± 0.40 μM (α-amylase), comparable to or better than the standard drug acarbose [1]. While the reported analogs (compounds 1–14) do not directly incorporate the 6-iodo-3-carbaldehyde scaffold, this building block offers a strategic entry point for synthesizing novel indazole-based antidiabetic candidates [1]. The 6-iodo group provides a handle for late-stage diversification to optimize metabolic stability and off-target selectivity, while the C3 aldehyde can be elaborated to hydrazide, oxadiazole, or thiazolidinedione pharmacophores known to enhance α-glucosidase inhibition [1].

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